
4-Benzylphenyl glycidyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylphenyl glycidyl ether is an organic compound that belongs to the class of glycidyl ethers. It is characterized by the presence of a benzyl group attached to the phenyl ring, which is further connected to a glycidyl ether moiety. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, polymers, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 4-Benzylphenyl glycidyl ether is through the Williamson Ether Synthesis. This involves the reaction of a phenoxide ion with an epoxide. The phenoxide ion is typically generated by deprotonating 4-benzylphenol with a strong base such as sodium hydride (NaH) or potassium hydride (KH). The resulting phenoxide ion then undergoes nucleophilic substitution with an epoxide, such as epichlorohydrin, to form the glycidyl ether .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzylphenyl glycidyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the glycidyl ether to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the glycidyl ether moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl ether under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include benzyl alcohols, benzaldehydes, and various substituted ethers, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Benzylphenyl glycidyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for epoxide hydrolases.
Wirkmechanismus
The mechanism of action of 4-Benzylphenyl glycidyl ether primarily involves its reactivity as an epoxide. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl glycidyl ether: Similar in structure but lacks the additional phenyl ring.
Phenyl glycidyl ether: Contains a phenyl ring but lacks the benzyl group.
Allyl glycidyl ether: Contains an allyl group instead of a benzyl group.
Uniqueness
4-Benzylphenyl glycidyl ether is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical properties and reactivity. This dual aromatic structure enhances its stability and makes it a valuable intermediate in the synthesis of complex organic molecules and polymers .
Eigenschaften
CAS-Nummer |
5296-38-8 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
2-[(4-benzylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C16H16O2/c1-2-4-13(5-3-1)10-14-6-8-15(9-7-14)17-11-16-12-18-16/h1-9,16H,10-12H2 |
InChI-Schlüssel |
DBKAISGEIQPDSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=CC=C(C=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


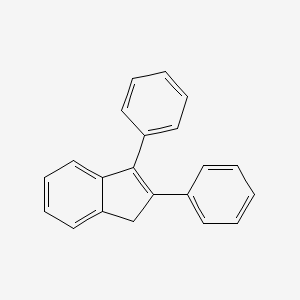
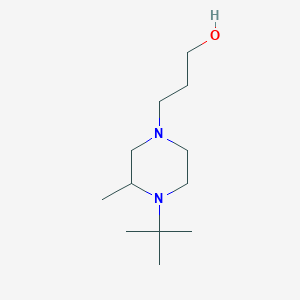
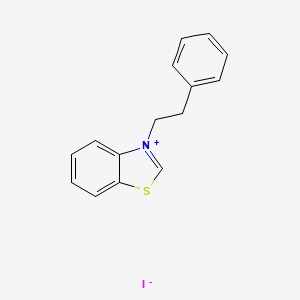
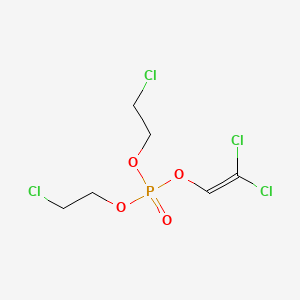
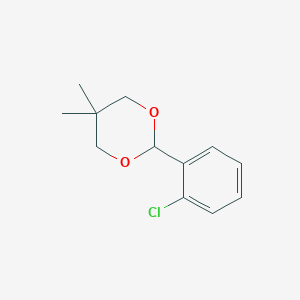
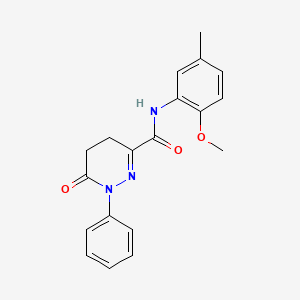
![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)


![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)
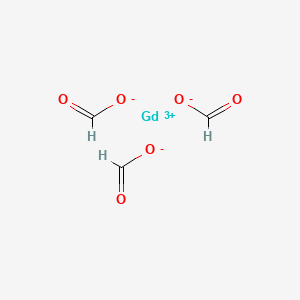


![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)
